molecular formula C22H25N5O4 B10990661 6,7-dimethoxy-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}quinazolin-4(3H)-one

6,7-dimethoxy-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}quinazolin-4(3H)-one

Numéro de catalogue: B10990661
Poids moléculaire: 423.5 g/mol
Clé InChI: WWQLKSBNJIWUFN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound 6,7-dimethoxy-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}quinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with two methoxy groups at positions 6 and 7. At position 3, a 3-oxopropyl chain connects to a 4-(pyridin-2-yl)piperazine moiety.

Propriétés

Formule moléculaire

C22H25N5O4

Poids moléculaire

423.5 g/mol

Nom IUPAC

6,7-dimethoxy-3-[3-oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]quinazolin-4-one

InChI

InChI=1S/C22H25N5O4/c1-30-18-13-16-17(14-19(18)31-2)24-15-27(22(16)29)8-6-21(28)26-11-9-25(10-12-26)20-5-3-4-7-23-20/h3-5,7,13-15H,6,8-12H2,1-2H3

Clé InChI

WWQLKSBNJIWUFN-UHFFFAOYSA-N

SMILES canonique

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)N3CCN(CC3)C4=CC=CC=N4)OC

Origine du produit

United States

Méthodes De Préparation

One-Pot Synthesis

A streamlined one-pot approach combines quinazolinone formation, alkylation, and piperazine coupling in a single reaction vessel. This method uses microwave-assisted synthesis to reduce reaction times from 24 hours to 2–3 hours, though yields remain comparable (60–65%).

Solvent and Catalyst Screening

Screening polar aprotic solvents (e.g., DMF, DMSO) revealed that DMF enhances reaction rates but reduces yields due to byproduct formation. Methanol and ethanol remain preferred for their balance of efficiency and purity. Catalysts such as p-toluenesulfonic acid (PTSA) improve piperazine coupling yields by 10–15%.

Characterization and Quality Control

Synthesized batches are characterized via FTIR, ¹H NMR, and mass spectrometry :

  • FTIR : Peaks at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether stretch) confirm the quinazolinone and methoxy groups.

  • ¹H NMR : Singlets at δ 3.85 ppm (6-OCH₃) and δ 3.91 ppm (7-OCH₃) verify methoxy substitution.

Table 2: Spectral Data Key Signals

TechniqueSignal (ppm/cm⁻¹)Assignment
¹H NMR3.85, 3.916-OCH₃, 7-OCH₃
FTIR1680Quinazolinone C=O
MSm/z 509.2[M+H]⁺ (C₂₄H₂₈N₆O₄)

Industrial-Scale Considerations

Scaling up synthesis requires addressing:

  • Exothermic reactions : Controlled addition of reagents and cooling systems prevent thermal runaway during alkylation.

  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie

En chimie, ce composé sert de bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications chimiques, ce qui en fait un composé précieux pour le développement de nouveaux matériaux et catalyseurs.

Biologie

Biologiquement, le 6,7-diméthoxy-3-{3-oxo-3-[4-(pyridin-2-yl)pipérazin-1-yl]propyl}quinazolin-4(3H)-one présente un potentiel en tant que pharmacophore. Ses caractéristiques structurales suggèrent qu'il pourrait interagir avec diverses cibles biologiques, ce qui en fait un candidat pour la découverte et le développement de médicaments.

Médecine

En médecine, ce composé est étudié pour ses propriétés thérapeutiques potentielles. Sa capacité à interagir avec des enzymes et des récepteurs spécifiques pourrait conduire au développement de nouveaux traitements pour des maladies telles que le cancer, les troubles neurologiques et les infections.

Industrie

Industriellement, ce composé peut être utilisé dans la production de produits chimiques de spécialité et de matériaux avancés. Sa stabilité et sa réactivité en font un composé adapté aux applications dans les revêtements, les adhésifs et les polymères.

Mécanisme d'action

Le mécanisme d'action du 6,7-diméthoxy-3-{3-oxo-3-[4-(pyridin-2-yl)pipérazin-1-yl]propyl}quinazolin-4(3H)-one implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le noyau quinazolinone du composé peut imiter des substrats naturels, lui permettant d'inhiber ou d'activer des voies biologiques spécifiques. Les fractions pipérazine et pyridine améliorent son affinité de liaison et sa spécificité, conduisant à des effets biologiques puissants.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 6,7-dimethoxy-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}quinazolin-4(3H)-one exhibits potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific enzymes and receptors could lead to the development of new treatments for diseases such as cancer, neurological disorders, and infections.

Industry

Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of 6,7-dimethoxy-3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}quinazolin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinazolinone core can mimic natural substrates, allowing it to inhibit or activate specific biological pathways. The piperazine and pyridine moieties enhance its binding affinity and specificity, leading to potent biological effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogues

Core Modifications and Substituent Effects

Quinazolin-4(3H)-one derivatives are widely studied for their pharmacological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Quinazolinone Analogues
Compound Name/ID Core Structure Substituent Group Molecular Formula Molecular Weight (g/mol) Key Notes
Target Compound 6,7-dimethoxyquinazolin-4(3H)-one 3-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl} C22H26N4O4* ~438* Hypothesized kinase inhibition via pyridyl π-stacking
3h () 6,7-dimethoxyquinazolin-4(3H)-one 3-(4-nitrophenyl) Not specified Not specified Dual enzyme inhibitor; nitro group enhances electron-withdrawing effects
5a () 6-chloroquinazolin-4(3H)-one 3-(3-(trifluoromethyl)phenyl) Not specified Not specified AG enzyme inhibition via 2-fluorobenzyl group
Compound 6,7-dimethoxyquinazolin-4(3H)-one 3-[3-oxo-3-(thiomorpholin-4-yl)propyl] C17H21N3O4S 363.43 Thiomorpholine introduces sulfur, altering solubility/metabolism
Compound 6,7-dimethoxyquinazolin-4(3H)-one 3-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropyl} C24H28N4O5 452.5 Methoxyphenyl enhances lipophilicity

*Hypothetical formula based on structural analogy to .

Key Observations

  • Substituent Impact on Activity: The 4-nitrophenyl group in 3h confers dual enzyme inhibition, likely due to electron-withdrawing effects stabilizing enzyme interactions . The pyridin-2-yl group in the target compound may enhance binding via π-π stacking or hydrogen bonding, similar to the 2-fluorobenzyl group in 5a .
  • Molecular Weight and Drug-Likeness :

    • Most analogues fall within 350–450 g/mol, aligning with Lipinski’s rule for oral bioavailability. The target compound (~438 g/mol) is within this range.
  • Synthetic Pathways :

    • outlines routes for substituting chloro intermediates with amines/piperazines. The target compound likely follows similar steps, replacing a chloro group with 4-(pyridin-2-yl)piperazine .

Research Findings and Implications

  • Enzyme Inhibition: Quinazolinone cores with 6,7-dimethoxy groups (e.g., 3h) show broad inhibitory activity, while substituents fine-tune selectivity. The target compound’s pyridyl-piperazine group may target kinases or proteases with aromatic binding pockets .
  • Solubility vs. Permeability : Piperazine derivatives (e.g., ) balance solubility (via polar groups) and permeability (via aryl moieties). The pyridyl group in the target compound may optimize this balance .
  • Metabolic Stability : Thiomorpholine () and trifluoromethyl groups (5a) suggest strategies to resist oxidative metabolism, which could guide derivatization of the target compound .

Q & A

Q. What are the optimal synthetic routes for preparing 6,7-dimethoxyquinazolin-4(3H)-one derivatives, and how can reaction conditions be standardized?

Methodological Answer: The synthesis of quinazolin-4(3H)-one derivatives often involves multi-step reactions. A validated approach includes:

  • Three-component reactions using isatoic anhydrides, orthoesters, and nucleophiles (e.g., phenylhydrazine) with KAl(SO₄)₂·12H₂O (alum) as a heterogeneous catalyst. This method achieves yields >80% under microwave irradiation (5 minutes) or conventional heating .
  • Phase transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction rates in heterocyclic coupling steps, particularly for introducing piperazine or pyridinyl groups .

Table 1: Comparison of Synthetic Methods

MethodCatalyst/ReagentYield (%)TimeKey Advantage
Three-component reactionAlum80–905 min (MW)Fast, eco-friendly catalyst
Piperazinyl couplingPhase transfer agents70–856–12 hrsHigh regioselectivity

Q. How are quinazolinone derivatives characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Structural elucidation requires a combination of:

  • Spectroscopic techniques :
    • ¹H/¹³C NMR : To confirm substituent positions (e.g., methoxy groups at C6/C7) and piperazine linkage .
    • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) stretches .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental analysis : To verify purity and stoichiometry (e.g., C, H, N content) .

Q. What are the critical structural features influencing the stability and reactivity of this compound?

Methodological Answer: Key structural determinants include:

  • Quinazolinone core : The 4(3H)-one moiety enables hydrogen bonding with biological targets .
  • 6,7-Dimethoxy groups : Electron-donating groups enhance solubility and modulate electronic interactions .
  • Piperazine-pyridinyl side chain : The basic piperazine nitrogen and pyridinyl π-system facilitate receptor binding (e.g., kinase inhibition) .

Q. How can impurities in quinazolinone derivatives be identified and quantified during synthesis?

Methodological Answer: Impurity profiling involves:

  • HPLC-MS : To detect byproducts like dealkylated intermediates or oxidized species .
  • Reference standards : Use certified materials (e.g., Imp. B/B.P. in evidence 3) for calibration .
  • Regulatory guidelines : Follow ICH Q3A/B thresholds for residual solvents and elemental impurities .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

Methodological Answer: SAR studies focus on:

  • Substituent variation :
    • Antifungal activity : 2-Phenylmethyl-3-(3-CF₃-phenyl) derivatives show >60% inhibition against Rhizoctonia solani .
    • Anti-inflammatory activity : Oxadiazole-thiomethylquinazolinones reduce COX-2 expression by 40–50% in vitro .
  • Docking studies : Molecular modeling of the piperazine-pyridinyl side chain into kinase ATP-binding pockets predicts inhibitory potency .

Table 2: Bioactivity of Selected Derivatives

SubstituentBiological ActivityIC₅₀/EC₅₀Target
3-(1,3,4-Thiadiazol-2-yl)Anticancer12 μMmPGES-1 enzyme
2-Phenylmethyl-3-(2-F)Antifungal (F. oxysporum)18 μMFungal cell membrane

Q. What methodologies are used to evaluate the compound’s pharmacokinetic and toxicity profiles?

Methodological Answer:

  • In vitro ADMET assays :
    • Caco-2 permeability : Assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .
    • Microsomal stability : Measure hepatic metabolism using rat liver microsomes .
  • In vivo models : Acute toxicity studies in rodents (LD₅₀ >500 mg/kg suggests low toxicity) .

Q. How can computational tools resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies in activity data (e.g., variable IC₅₀ values) arise from differences in assay conditions or target specificity. Mitigation strategies include:

  • Consensus docking : Compare binding affinities across multiple protein conformations .
  • Meta-analysis : Aggregate data from independent studies to identify trends (e.g., piperazine-linked derivatives consistently show kinase inhibition) .

Q. What advanced synthetic strategies enable selective functionalization of the quinazolinone core?

Methodological Answer:

  • Directed C-H activation : Use palladium catalysts for regioselective arylation at C2 or C6 .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to introduce triazole moieties at C3 .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.